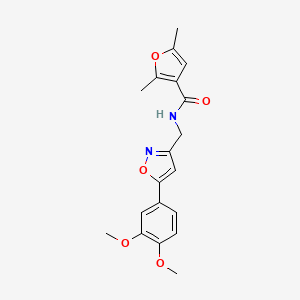

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic organic compound featuring a central isoxazole ring substituted with a 3,4-dimethoxyphenyl group at position 3. The isoxazole moiety is linked via a methylene bridge to a 2,5-dimethylfuran-3-carboxamide group. For instance, the 3,4-dimethoxy substitution pattern is common in natural product derivatives with antioxidant or antimicrobial activity, while the isoxazole core is prevalent in synthetic agrochemicals like isoxaben .

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-11-7-15(12(2)25-11)19(22)20-10-14-9-17(26-21-14)13-5-6-16(23-3)18(8-13)24-4/h5-9H,10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROODKZRBCDGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Biochemical Pathways

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for therapeutic applications.

Structural Characteristics

The compound is characterized by the presence of an isoxazole moiety and a furan ring , which are known to contribute significantly to biological activity. The molecular formula is C20H23N2O4, and it has a melting point in the range of 210–212 °C. The isoxazole structure enhances its interaction with various biological targets, making it a subject of interest for further research .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

- Cytotoxicity : Research indicates that this compound shows cytotoxic effects against various cancer cell lines. The IC50 values suggest effective inhibition of cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 25 | 50% inhibition of growth |

| MCF7 | 30 | Apoptotic effects noted |

| A549 | 20 | Significant cytotoxicity |

These findings indicate a promising potential for this compound in cancer therapy .

Mechanistic Insights

Further mechanistic studies have revealed that the compound may induce apoptosis through the activation of caspase pathways. For example:

- Caspase Activation : In assays measuring caspase activity, treatment with the compound resulted in increased caspase-3 and caspase-7 activities, indicating a shift towards programmed cell death in treated cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors.

- Lung Cancer Treatment : A study involving A549 lung cancer cells demonstrated that the compound significantly inhibited cell migration and invasion, suggesting potential applications in metastasis prevention.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound employed in scientific research, characterized by an isoxazole moiety and a furan ring. The molecular formula for this compound is not provided in the given search results. This compound has a melting point ranging from 210 to 212 °C. Spectroscopic analyses reveal C–H…O hydrogen bonds that impact its crystalline properties, with Hirshfeld surface analysis indicating that hydrogen interactions significantly contribute to crystal packing, which is crucial for its stability and reactivity.

While specific applications of this compound are not detailed in the search results, the information below describes the applications of similar compounds.

Applications of similar compounds

- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide: This compound is utilized as a building block in chemistry. The synthesis involves creating the isoxazole ring through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. The isoxazole intermediate is then coupled with a naphthamide derivative via nucleophilic substitution. Industrial production focuses on optimizing yield, purity, and minimizing environmental impact, potentially using continuous flow reactors and green chemistry principles.

- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide: This synthetic organic compound has a complex structure with multiple functional groups and is of interest in scientific research because of its potential biological activities and applications in medicinal chemistry. The synthesis involves multiple steps, starting with the preparation of the isoxazole ring, the introduction of the dimethoxyphenyl group, and the thiophene ring. This compound can undergo oxidation, reduction, and substitution reactions. It can be used as a building block for synthesizing complex molecules in chemistry, as a probe to study biological processes in biology, as a potential therapeutic agent in medicine, and as an intermediate in producing pharmaceuticals or agrochemicals in industry.

- N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: In studies, IOXs with various substituents at the para-position of the 3-phenyl ring were synthesized .

- Other N-heterocyclic aromatic compounds : are examined for their interactions and stereodynamics . They are also being explored as carbonic anhydrase inhibitors .

Comparison with Similar Compounds

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

Isoxaben, a herbicide, shares the isoxazole core with the target compound but differs in substituents. Its benzamide group is substituted with 2,6-dimethoxy phenyl, compared to the 3,4-dimethoxy phenyl in the target compound. The 2,6-dimethoxy configuration in isoxaben enhances steric hindrance, possibly contributing to its herbicidal specificity by inhibiting cellulose biosynthesis in plants.

| Property | Target Compound | Isoxaben |

|---|---|---|

| Core Structure | Isoxazole + furan carboxamide | Isoxazole + benzamide |

| Aromatic Substituents | 3,4-Dimethoxyphenyl | 2,6-Dimethoxybenzamide |

| Molecular Weight* | ~414.4 g/mol (calculated) | ~383.4 g/mol |

| Potential Application | Undocumented (inferred agrochemical) | Herbicide (cellulose synthase inhibitor) |

Triazole Derivatives from

2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and their esters replace the isoxazole core with a triazole ring. Computational toxicity predictions (GUSAR-online) suggest moderate acute toxicity (LD50 ~500–1000 mg/kg), whereas the target compound’s furan carboxamide group may reduce toxicity compared to thiol-containing analogues .

Propanil and Fenoxacrim

Propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim (N-(3,4-dichlorophenyl)hexahydrotrioxopyrimidinecarboxamide) are simpler aryl amides. Propanil’s dichlorophenyl group confers herbicidal activity through uncoupling of photophosphorylation, while fenoxacrim’s pyrimidine ring enables fungicidal action. The target compound’s methoxyphenyl and dimethylfuran groups likely shift its mechanism away from chlorinated aryl amides, favoring interactions with enzymes or receptors sensitive to methoxy electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.